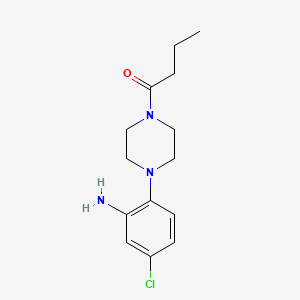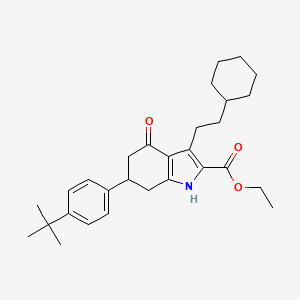![molecular formula C28H29N3O B4730357 (E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE](/img/structure/B4730357.png)
(E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE
Vue d'ensemble
Description
(E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE is a synthetic organic compound characterized by its adamantyl and pyrazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE typically involves the following steps:
Formation of the Adamantyl Pyrazole: The starting material, 1-adamantyl bromomethyl ketone, undergoes a reaction with hydrazine hydrate to form 1-(1-adamantyl)-1H-pyrazole.
Synthesis of the Propenamide: The pyrazole derivative is then reacted with cinnamoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantyl or pyrazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent.
Biological Studies: Used in studies involving enzyme inhibition, particularly cyclooxygenase enzymes.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit cyclooxygenase enzymes by binding to their active sites, thereby preventing the formation of pro-inflammatory prostaglandins. The adamantyl group enhances the compound’s stability and bioavailability, while the pyrazolyl group contributes to its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-ADAMANTYL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
- 1-(1-ADAMANTYL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE
Uniqueness
(E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE is unique due to its combination of adamantyl and pyrazolyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for medicinal chemistry research.
Propriétés
IUPAC Name |
(E)-N-[1-(1-adamantyl)pyrazol-3-yl]-2,3-diphenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O/c32-27(25(24-9-5-2-6-10-24)16-20-7-3-1-4-8-20)29-26-11-12-31(30-26)28-17-21-13-22(18-28)15-23(14-21)19-28/h1-12,16,21-23H,13-15,17-19H2,(H,29,30,32)/b25-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVSDJAFDFDTJJ-PCLIKHOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=O)C(=CC5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=O)/C(=C/C5=CC=CC=C5)/C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-dimethylphenoxy)-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}acetohydrazide](/img/structure/B4730276.png)
![3-[chloro(difluoro)methyl]-6-(2,4-dichlorophenyl)-7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4730287.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-propanamine hydrochloride](/img/structure/B4730297.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4730323.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-(4-phenoxyphenyl)thiourea](/img/structure/B4730330.png)
![2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4730331.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-methoxybenzamide](/img/structure/B4730347.png)
![4-(3-methoxyphenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4730361.png)
![6-(2,4-dimethylphenyl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4730374.png)
![(5E)-1-(3-bromophenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4730389.png)
![3-chloro-N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4730393.png)
![N-[4-(butylthio)phenyl]-2-(2-chloro-4-nitrophenoxy)acetamide](/img/structure/B4730398.png)
